Lipoxazolidinone C
CAS No.:
Cat. No.: VC1931905
Molecular Formula: C18H29NO3
Molecular Weight: 307.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H29NO3 |
|---|---|
| Molecular Weight | 307.4 g/mol |
| IUPAC Name | (2E)-5-butyl-2-[(E)-4-methyl-2-oxodec-3-enylidene]-1,3-oxazolidin-4-one |
| Standard InChI | InChI=1S/C18H29NO3/c1-4-6-8-9-10-14(3)12-15(20)13-17-19-18(21)16(22-17)11-7-5-2/h12-13,16H,4-11H2,1-3H3,(H,19,21)/b14-12+,17-13+ |
| Standard InChI Key | NHCONVHYGAHXRU-SWZGKVDCSA-N |
| Isomeric SMILES | CCCCCC/C(=C/C(=O)/C=C/1\NC(=O)C(O1)CCCC)/C |
| Canonical SMILES | CCCCCCC(=CC(=O)C=C1NC(=O)C(O1)CCCC)C |
Introduction
Chemical Structure and Properties
Structural Features
Lipoxazolidinone C is characterized by its 4-oxazolidinone heterocyclic core, which serves as the central pharmacophore responsible for its antimicrobial activity. The compound features a 2-alkylidene-5-alkyl-4-oxazolidinone structure, with specific side chains that differentiate it from other members of the lipoxazolidinone family . This unique structural arrangement contributes to its biological activity profile and distinguishes it from synthetic oxazolidinones such as linezolid.
The core 4-oxazolidinone ring structure is critical for biological activity, as demonstrated by studies showing that hydrolysis of the amide bond in this ring results in complete loss of antibacterial properties . This finding underscores the importance of maintaining structural integrity for therapeutic efficacy.
Physical and Chemical Properties
Lipoxazolidinone C exhibits moderate to high lipophilicity, which influences its pharmacokinetic properties and cellular penetration capabilities. This characteristic presents both advantages and challenges for drug development, as high lipophilicity can enhance membrane penetration but may complicate formulation and delivery strategies.
Discovery and Natural Sources
Isolation and Identification
Lipoxazolidinone C was first isolated from a marine actinomycete strain NPS008920, belonging to the genus Marinispora, which was collected from a sediment sample in Cocos Lagoon, Guam . The discovery of this compound highlights the importance of marine environments as sources of novel bioactive compounds with unique structural features and promising therapeutic potential.
The identification and characterization of Lipoxazolidinone C involved extensive spectroscopic analysis, including NMR spectroscopy and mass spectrometry, to determine its precise chemical structure. These efforts were part of a broader research initiative aimed at identifying novel antimicrobial agents from marine sources.
Taxonomic Context
The producing organism belongs to the actinomycete family, a group of bacteria known for their ability to produce a wide range of bioactive secondary metabolites. Marine actinomycetes, in particular, have emerged as valuable sources of novel antibiotics, with distinct chemical structures that often differ from those produced by their terrestrial counterparts .
Synthesis Methods
Synthetic Approaches
Several synthetic pathways have been developed to produce Lipoxazolidinone C in laboratory settings. These methods have been optimized to yield the compound in moderate to good quantities, demonstrating its accessibility for further study and modification. One-pot procedures have been particularly successful in streamlining the synthesis process while maintaining high yields.
Research on the synthesis of related compounds, such as Lipoxazolidinone A, has provided valuable insights into potential approaches for synthesizing Lipoxazolidinone C. For instance, a rapid synthetic approach to prepare Lipoxazolidinone A has been developed, which could potentially be adapted for Lipoxazolidinone C .
Challenges in Synthesis
The complex structure of Lipoxazolidinone C presents several challenges for chemical synthesis, particularly in terms of stereocontrol and regioselectivity. Researchers have employed various strategies to overcome these challenges, including the use of specialized catalysts and reaction conditions to ensure the correct formation of the 4-oxazolidinone core.
Biological Activity and Mechanism of Action
Antimicrobial Spectrum
Lipoxazolidinone C exhibits significant antimicrobial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This activity profile is similar to that of other oxazolidinone antibiotics, such as linezolid, which are valued for their effectiveness against resistant bacterial strains .
The compound shows broad-spectrum antimicrobial properties, although its activity against Gram-negative bacteria appears to be limited, possibly due to efflux mechanisms that reduce its intracellular concentration in these organisms. Research efforts are ongoing to enhance its efficacy against Gram-negative pathogens through structural modifications.
Mechanism of Action
Lipoxazolidinone C is believed to inhibit bacterial protein synthesis, a mechanism shared with other antibiotics in the oxazolidinone class. This inhibition occurs at an early stage of protein synthesis, preventing the formation of the initiation complex. In vitro studies with related compounds have confirmed protein synthesis inhibition at potencies similar to that of linezolid .
Interestingly, studies on related compounds have suggested potential dual mechanisms of action, affecting both protein synthesis and cell wall biosynthesis. For example, macromolecular synthesis assays conducted with Lipoxazolidinone A analogs have shown inhibition of multiple biosynthetic pathways, which could explain their broad antimicrobial activity .
Comparison with Other Oxazolidinones
Structural Comparisons
Lipoxazolidinone C shares structural similarities with other compounds in the oxazolidinone class, but also possesses distinctive features that set it apart. The table below highlights key comparisons between Lipoxazolidinone C and related compounds:
| Compound | Structure Type | Biological Activity | Source | Unique Features |
|---|---|---|---|---|
| Lipoxazolidinone C | 2-alkylidene-5-alkyl-4-oxazolidinone | Antimicrobial against MRSA | Marine actinomycete | Natural product with unique side chain arrangement |
| Lipoxazolidinone A | 2-alkylidene-5-alkyl-4-oxazolidinone | Antimicrobial against various strains | Marine actinomycete | First discovered member of the family |
| Lipoxazolidinone B | 2-alkylidene-5-alkyl-4-oxazolidinone | Broad-spectrum antimicrobial | Marine actinomycete | Intermediate potency in the series |
| Linezolid | 2-oxazolidinone | Clinical antibiotic for Gram-positive infections | Synthetic | FDA-approved drug with optimized pharmacokinetics |
| Synoxazolidinone A | Bicyclic Oxazolidinone | Antibacterial and anticancer | Marine ascidian | Exhibits dual biological activities |
Activity Comparisons
While sharing the same basic mechanism of action, different oxazolidinones exhibit varying potency and spectrum of activity. Lipoxazolidinone C demonstrates significant activity against resistant Gram-positive bacteria, comparable to that of commercial antibiotics in the same class .
The lipoxazolidinone family of compounds shows promising activity against linezolid-resistant strains, suggesting that their unique structural features may enable them to overcome resistance mechanisms that affect other oxazolidinones. Studies with Lipoxazolidinone A have shown activity against linezolid-, tetracycline-, and erythromycin-resistant S. aureus strains, indicating potential for the entire family of compounds .
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